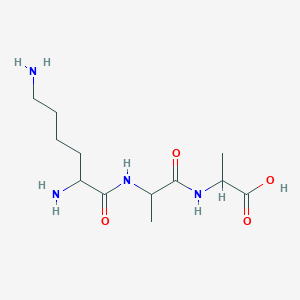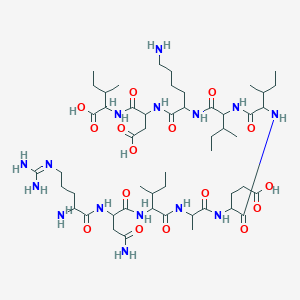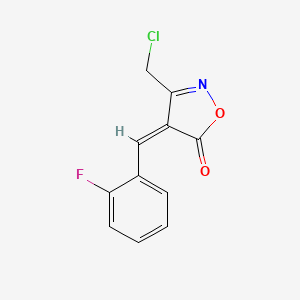
N5-((R)-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a glutamine backbone with a carboxy-mercaptoethyl side chain, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamine and a suitable mercaptoethyl derivative.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the correct stereochemistry of the product.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed to maintain consistent reaction conditions and product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and various substituted glutamine derivatives.
Applications De Recherche Scientifique
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly for conditions involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in redox reactions.
Pathways: It influences pathways related to oxidative stress and cellular metabolism, potentially modulating the activity of key enzymes and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine: The non-hydrochloride form of the compound.
N5-(®-1-Carboxy-2-mercaptoethyl)-L-asparagine: A similar compound with an asparagine backbone.
N5-(®-1-Carboxy-2-mercaptoethyl)-L-cysteine: A related compound with a cysteine backbone.
Uniqueness
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is unique due to its specific combination of a glutamine backbone and a carboxy-mercaptoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H15ClN2O5S |
|---|---|
Poids moléculaire |
286.73 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O5S.ClH/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);1H/t4-,5-;/m0./s1 |
Clé InChI |
IDVNOCSEWUOTQF-FHAQVOQBSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12106537.png)

![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)
![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)

![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)


![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)
